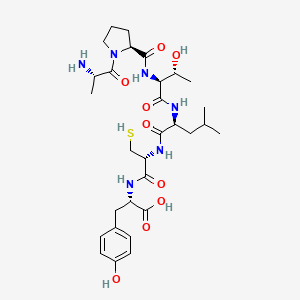
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine: is a peptide composed of six amino acids: L-alanine, L-proline, L-threonine, L-leucine, L-cysteine, and L-tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final pure peptide product.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid modification.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine has several scientific research applications:
Chemistry: Used in studies of peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and nutrition.
L-Alanyl-L-tyrosine: Used in intravenous nutrition and physicochemical studies.
Cyclo(L-leucyl-L-prolyl): A cyclic peptide with unique structural properties.
Uniqueness
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine is unique due to its specific sequence and the presence of a cysteine residue, which allows for the formation of disulfide bonds. This feature can significantly impact its biological activity and stability compared to other peptides.
Propiedades
Número CAS |
512807-94-2 |
|---|---|
Fórmula molecular |
C30H46N6O9S |
Peso molecular |
666.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C30H46N6O9S/c1-15(2)12-20(32-28(42)24(17(4)37)35-27(41)23-6-5-11-36(23)29(43)16(3)31)25(39)34-22(14-46)26(40)33-21(30(44)45)13-18-7-9-19(38)10-8-18/h7-10,15-17,20-24,37-38,46H,5-6,11-14,31H2,1-4H3,(H,32,42)(H,33,40)(H,34,39)(H,35,41)(H,44,45)/t16-,17+,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
DYLQMSDQRYBHNK-SJRIGITRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)
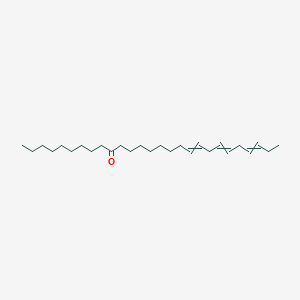

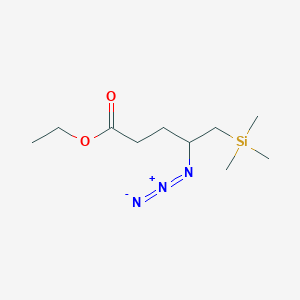
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)
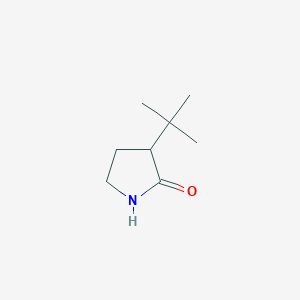
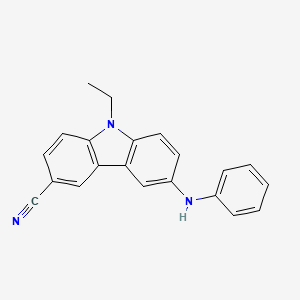
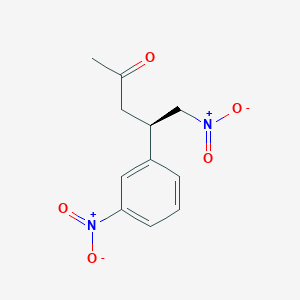
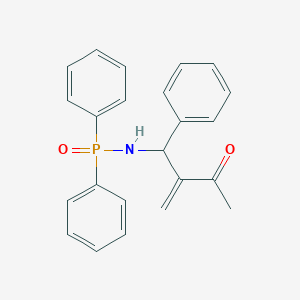

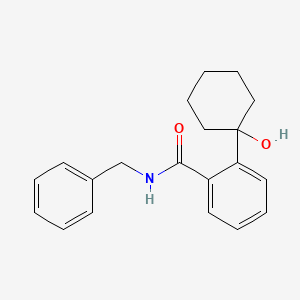
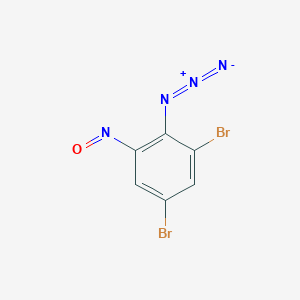

![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
